3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one
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Overview
Description
3-(3-Nitrophenyl)-1,4-diazaspiro[44]nonan-2-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspiro nonane and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-nitrobenzaldehyde with a suitable amine to form an intermediate Schiff base, which then undergoes cyclization with a cyclic ketone to form the spirocyclic structure . The reaction conditions often include the use of a base such as triethylamine and a solvent like acetonitrile.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biological effects . The spirocyclic structure may also play a role in its activity by influencing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
Spiro[4.4]nonan-2-one derivatives: These compounds share the spirocyclic core but differ in the substituents attached to the ring.
Nitrophenyl derivatives: Compounds with a nitrophenyl group but different core structures.
Uniqueness
3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one is unique due to its combination of a spirocyclic structure and a nitrophenyl group. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds .
Properties
IUPAC Name |
2-(3-nitrophenyl)-1,4-diazaspiro[4.4]nonan-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c17-12-11(14-13(15-12)6-1-2-7-13)9-4-3-5-10(8-9)16(18)19/h3-5,8,11,14H,1-2,6-7H2,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBKBQUCKPPXCF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)NC(C(=O)N2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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